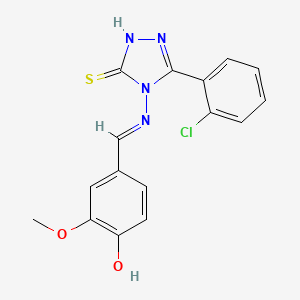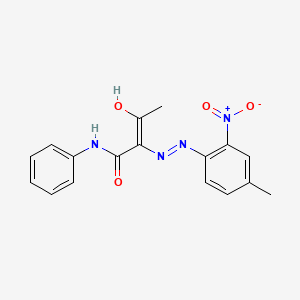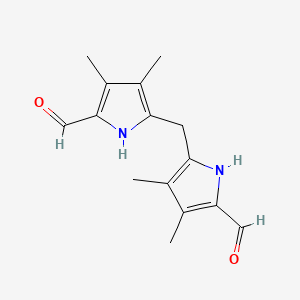
Potassium undecenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium undecenoate is a potassium salt of undecylenic acid, a fatty acid derived from castor oil. It is known for its antifungal properties and is commonly used in medicinal and cosmetic applications. The compound is characterized by its ability to disrupt fungal cell membranes, making it effective in treating various skin conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium undecenoate is typically synthesized through the neutralization of undecylenic acid with potassium hydroxide. The reaction is straightforward and involves mixing the acid with an aqueous solution of potassium hydroxide under controlled conditions to form the potassium salt.
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale neutralization of undecylenic acid with potassium hydroxide. The process is carried out in reactors where temperature and pH are carefully monitored to ensure complete conversion and high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium undecenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound back to undecylenic acid or other derivatives.
Substitution: The compound can participate in substitution reactions, where the potassium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various metal salts can be used to replace the potassium ion.
Major Products Formed:
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: The primary product is undecylenic acid.
Substitution: Different metal undecenoates can be formed.
Wissenschaftliche Forschungsanwendungen
Potassium undecenoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound’s antifungal properties make it valuable in studying fungal infections and developing antifungal treatments.
Medicine: this compound is used in topical formulations to treat skin conditions such as athlete’s foot and ringworm.
Industry: It is used in the production of cosmetics, personal care products, and as a preservative in various formulations.
Wirkmechanismus
The antifungal activity of potassium undecenoate is primarily due to its ability to disrupt the cell membranes of fungi. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. This mechanism targets the integrity of the fungal cell membrane, making it an effective antifungal agent.
Vergleich Mit ähnlichen Verbindungen
Sodium undecenoate: Another salt of undecylenic acid with similar antifungal properties.
Zinc undecenoate: Known for its use in treating fungal infections and as a deodorant.
Undecylenic acid: The parent compound, used in various antifungal formulations.
Uniqueness: Potassium undecenoate stands out due to its high solubility in water compared to other metal undecenoates, making it easier to formulate in aqueous solutions. Its effectiveness as an antifungal agent and its versatility in various applications highlight its unique properties.
Eigenschaften
CAS-Nummer |
93882-28-1 |
|---|---|
Molekularformel |
C11H19KO2 |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
potassium;(E)-undec-2-enoate |
InChI |
InChI=1S/C11H20O2.K/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h9-10H,2-8H2,1H3,(H,12,13);/q;+1/p-1/b10-9+; |
InChI-Schlüssel |
DFUZKAVMKJYQGZ-RRABGKBLSA-M |
Isomerische SMILES |
CCCCCCCC/C=C/C(=O)[O-].[K+] |
Kanonische SMILES |
CCCCCCCCC=CC(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12051503.png)

![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B12051508.png)


![[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B12051519.png)

![Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate](/img/structure/B12051533.png)
![5-(3-chlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12051543.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051555.png)


![7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12051575.png)
![5-{2-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12051589.png)
